Rebamipide is a synthetic drug classified as an amino acid modified hydroxylquinoline. [] It is primarily recognized for its gastroprotective properties. [, , ] In scientific research, Rebamipide is employed to investigate its effects on various cellular processes and disease models.
Related Compounds
3-bromorebamipide
Compound Description: 3-bromorebamipide is a novel compound identified as a major product of the reaction between Rebamipide and hypobromous acid (HOBr) []. This reaction is significant because HOBr is generated by eosinophils and neutrophils, particularly at inflammation sites, suggesting 3-bromorebamipide might be generated from Rebamipide within the body under inflammatory conditions [].
Relevance: As a direct product of Rebamipide reacting with an inflammatory mediator, 3-bromorebamipide potentially contributes to the overall pharmacological activity of Rebamipide, although its specific properties remain to be elucidated [].
Prostaglandin E2 (PGE2)
Compound Description: Prostaglandin E2 is a key mediator of various physiological processes, including inflammation and bone metabolism. Rebamipide has been shown to influence PGE2 levels in several ways. Firstly, Rebamipide enhances PGE2 synthesis in gastric mucosa []. Secondly, it stimulates the production of endogenous prostaglandins, including PGE2, in gastric epithelial cells [].
N-acetylcysteine (NAC)
Compound Description: N-acetylcysteine is a well-known antioxidant and mucolytic agent. While often used in conjunction with Rebamipide, specifically in ophthalmological research, NAC also serves as a contrasting agent in some studies. For instance, one study utilized an N-acetylcysteine-treated in vivo model to induce ocular surface changes, subsequently evaluating Rebamipide's ability to counteract these effects [].
Lansoprazole
Compound Description: Lansoprazole belongs to the proton pump inhibitor (PPI) drug class, commonly prescribed to reduce gastric acid production. In several studies, Lansoprazole was used as a comparative agent to assess Rebamipide's efficacy in preventing NSAID-induced gastrointestinal complications [, ].
Misoprostol
Compound Description: Misoprostol is a synthetic prostaglandin E1 analog known for its gastroprotective properties. It's frequently used to prevent NSAID-induced ulcers. Several studies directly compared Rebamipide with Misoprostol to assess their relative efficacy and safety in preventing NSAID-induced gastrointestinal complications [, ].
Cimetidine
Compound Description: Cimetidine is a histamine H2 receptor antagonist that reduces gastric acid secretion. A study investigated the combined therapeutic effects of Rebamipide and Cimetidine on experimental gastritis in rats []. The study demonstrated an enhanced effect when both drugs were used in combination, suggesting a synergistic interaction between the two compounds.
5-Fluorouracil (5-FU)
Compound Description: 5-Fluorouracil is a chemotherapy drug known to induce intestinal mucositis as a significant side effect. A study investigated the protective effects of Rebamipide on 5-FU-induced small intestinal mucositis in a mouse model []. Rebamipide administration attenuated the severity of 5-FU-induced mucosal injury, indicating a protective role for Rebamipide against chemotherapy-induced mucositis.
Source and Classification
Rebamipide is classified as a gastroprotective agent and is chemically known as (E)-N-(4-chlorobenzoyl)-2-amino-3-(1H-quinolin-2-yl) propanamide. It is derived from quinolone compounds and has been extensively studied for its therapeutic effects on gastric mucosal protection and healing. The compound is primarily sourced from synthetic processes involving various precursors, including glycine methyl ester and chlorinated benzoyl compounds.
Synthesis Analysis
The synthesis of rebamipide has been explored through several methods:
Molecular Structure Analysis
Rebamipide's molecular structure features a quinoline ring system substituted with a chlorobenzoyl moiety. The compound's molecular formula is C15H14ClN2O, with a molecular weight of approximately 274.74 g/mol. Key structural characteristics include:
Chlorobenzoyl Group: Enhances lipophilicity and biological activity.
Amine Functionality: Contributes to its interaction with biological targets.
The three-dimensional conformation of rebamipide has been analyzed using X-ray crystallography, revealing insights into its solid-state behavior and potential interactions in biological systems.
Chemical Reactions Analysis
Rebamipide participates in several chemical reactions relevant to its synthesis and application:
Acylation Reactions: The acylation of amino acid derivatives with p-chlorobenzoyl chloride is critical for forming rebamipide.
Hydrolysis: Hydrolytic reactions are employed to convert intermediate compounds into the final product.
Reduction Reactions: Selective reduction techniques are used to purify rebamipide by removing unwanted brominated by-products.
Mechanism of Action
Rebamipide exhibits its pharmacological effects primarily through:
Mucosal Protection: It enhances mucus secretion in the gastric lining, providing a protective barrier against acid damage.
Anti-inflammatory Effects: Rebamipide inhibits pro-inflammatory cytokines such as interleukin-8 by suppressing nuclear factor kappa B signaling pathways in corneal fibroblasts, suggesting potential applications in ocular inflammation as well.
Stimulation of Epithelial Cell Growth: The compound promotes the proliferation of gastric epithelial cells, aiding in mucosal repair processes.
Physical and Chemical Properties Analysis
Rebamipide possesses several notable physical and chemical properties:
Solubility: It exhibits moderate solubility in water, which can be enhanced through salt formation (e.g., potassium salts) or cocrystallization techniques.
Stability: The compound is stable under standard storage conditions but may degrade under extreme pH or temperature variations.
Melting Point: Rebamipide has a melting point ranging from 150°C to 155°C.
Applications
Rebamipide is primarily applied in:
Gastroenterology: Used for treating gastric ulcers, acute gastritis, and other gastrointestinal disorders due to its protective effects on the gastric mucosa.
Ophthalmology: Investigated for its potential use in treating dry eye syndrome and corneal inflammation due to its anti-inflammatory properties.
Research Applications: Studies continue to explore rebamipide's mechanisms at the cellular level, including its effects on immune modulation and tissue repair processes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Radicicol is a macrocyclic antifungal antibiotic that inhibits signal-dependent transcriptional activation and induces differentiation in leukemia. (NCI)
Radezolid has been used in trials studying the treatment of Abscess, Bacterial Skin Diseases, Streptococcal Infections, Infectious Skin Diseases, and Staphylococcal Skin Infections, among others.
Radequinil, also known as AC-3933, is a novel benzodiazepine GABA receptor inverse agonist potentially for the treatment of Alzheimer's disease. It is shown to have a procognitive effect of AC-3933 in aged mice, and synergistic effect of combination with donepezil in scopolamine-treated mice.
Rafigrelide is a platelet aggregation inhibitor. Rafigrelide treatment prolonged clot formation time and reduced clot strength. Platelets play a central role in atherothrombotic events.
RAF709 is a potent inhibitor of B-RAF and C-RAF (IC50s = 0.4 and 0.5 nM, respectively). It is selective for RAF kinases exhibiting >99% inhibition of only B-RAF, B-RAFV600E, and C-RAF in a panel of 456 kinases. However, DDR1, DDR2, FRK, and PDGFRβ are also inhibited by >80% at a concentration of 1 μM. RAF709 inhibits phosphorylation of MEK and ERK (EC50s = 0.02 and 0.1 μM, respectively) with minimal paradoxical activation, stabilizes BRAF-CRAF dimers (EC50 = 0.8 μM), and reduces proliferation of Calu-6 RAS mutant cells (EC50 = 0.95 μM). In a Calu-6 mouse non-small cell lung cancer (NSCLC) xenograft model, RAF709 (10-200 mg/kg) reduces ERK phosphorylation and decreases tumor volume in a dose-dependent manner without affecting total body weight. RAF709 is a Raf kinase inhibitor.